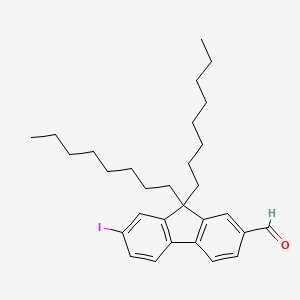
7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde: is a chemical compound with the molecular formula C30H41IO. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features an iodine atom at the 7th position, two octyl groups at the 9th position, and an aldehyde group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde typically involves multiple steps. One common method starts with the iodination of 9,9-dioctylfluorene to introduce the iodine atom at the 7th position. This is followed by formylation to introduce the aldehyde group at the 2nd position. The reaction conditions often involve the use of reagents such as iodine, formylating agents, and catalysts under controlled temperatures and inert atmospheres .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form larger conjugated systems
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like triethylamine, and solvents like toluene
Major Products:
Substitution: Various substituted fluorenes.
Oxidation: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carboxylic acid.
Reduction: 7-Iodo-9,9-dioctyl-9H-fluorene-2-methanol.
Coupling: Conjugated polymers and oligomers
Aplicaciones Científicas De Investigación
Chemistry: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is used as a building block in the synthesis of conjugated polymers, which are essential for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices .
Biology and Medicine: While specific biological applications are less documented, derivatives of fluorene have been explored for their potential in drug delivery systems and as fluorescent probes for biological imaging .
Industry: In the industrial sector, this compound is valuable for the development of advanced materials with specific electronic and optical properties. It is used in the fabrication of semiconducting materials and as an intermediate in the production of high-performance polymers .
Mecanismo De Acción
The mechanism of action of 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde primarily involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and aldehyde group enable the compound to undergo substitution, oxidation, and reduction reactions, which are crucial for its incorporation into larger molecular structures. The octyl groups enhance the solubility and processability of the compound, making it suitable for use in organic electronics .
Comparación Con Compuestos Similares
9,9-Dioctyl-2,7-dibromofluorene: Similar structure but with bromine atoms instead of iodine.
2,7-Diiodo-9,9-dioctyl-9H-fluorene: Contains two iodine atoms at the 2nd and 7th positions.
9,9-Dioctyl-9H-fluorene-2-carboxaldehyde: Lacks the iodine atom, which may affect its reactivity and applications.
Uniqueness: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is unique due to the combination of the iodine atom, octyl groups, and aldehyde functionality. This combination imparts specific reactivity and solubility characteristics, making it a versatile building block for advanced materials and optoelectronic applications .
Propiedades
Número CAS |
817622-90-5 |
|---|---|
Fórmula molecular |
C30H41IO |
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
7-iodo-9,9-dioctylfluorene-2-carbaldehyde |
InChI |
InChI=1S/C30H41IO/c1-3-5-7-9-11-13-19-30(20-14-12-10-8-6-4-2)28-21-24(23-32)15-17-26(28)27-18-16-25(31)22-29(27)30/h15-18,21-23H,3-14,19-20H2,1-2H3 |
Clave InChI |
WQSPMJLQVBBULY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)I)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



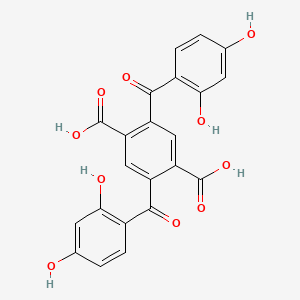
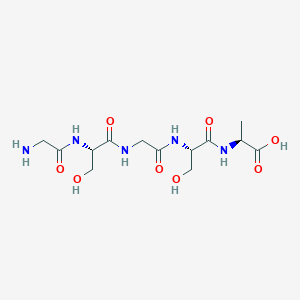
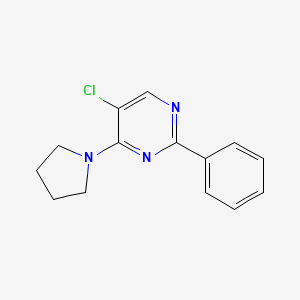
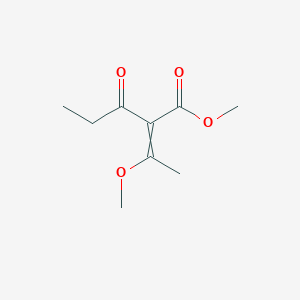

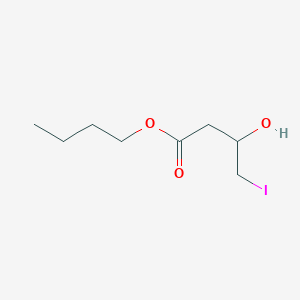
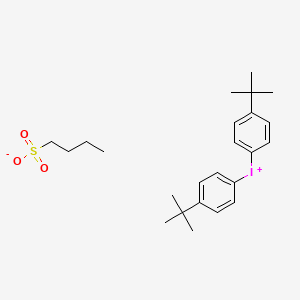
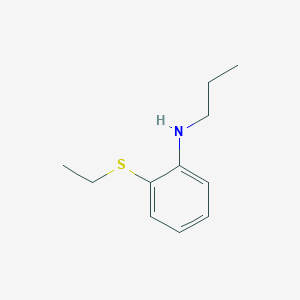
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
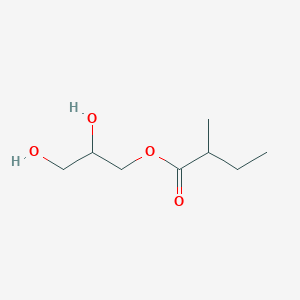
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)

